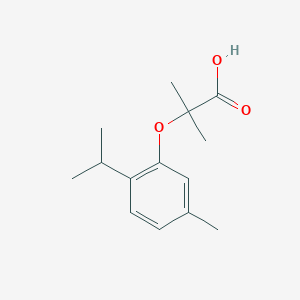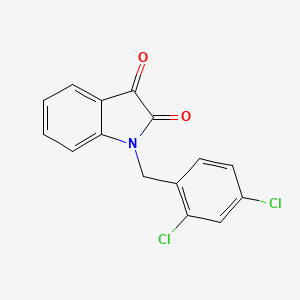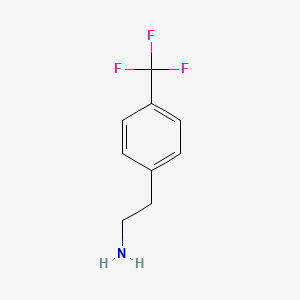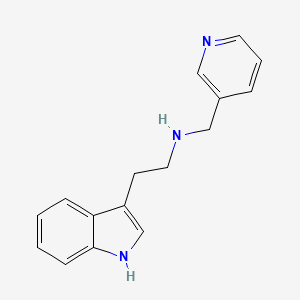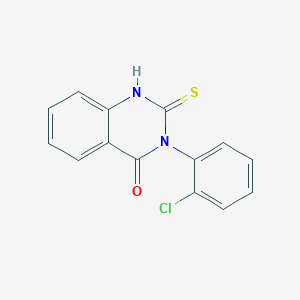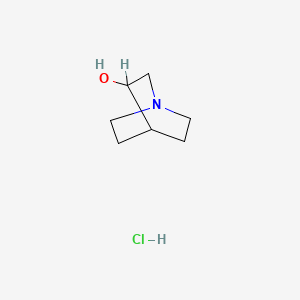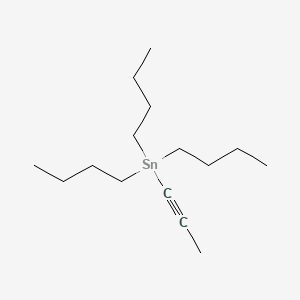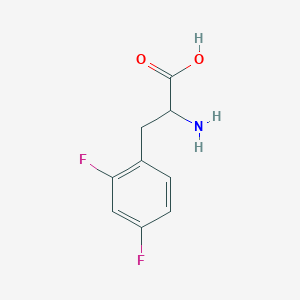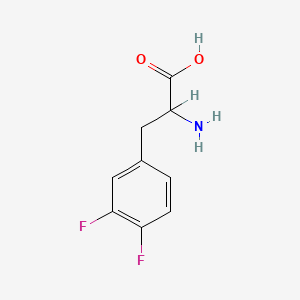
3-(2-ニトロ-1-フェニルエチル)-1H-インドール
概要
説明
3-(2-nitro-1-phenylethyl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely used in the synthesis of bioactive natural products and pharmaceuticals
科学的研究の応用
3-(2-nitro-1-phenylethyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that indoles are versatile building blocks widely used to synthesize bioactive natural products and drugs .
Mode of Action
The compound “3-(2-nitro-1-phenylethyl)-1H-indole” is generated through a visible-light-mediated alkylation of indoles with nitroalkenes . In this protocol, rose bengal acts as a photosensitizer, and environmentally benign water is used as the reaction medium . The indoles react smoothly with nitroalkenes under the irradiation of visible light .
Biochemical Pathways
The addition of indoles to electron-deficient-olefins, which can be considered as a friedel–crafts type alkylation, is a significant reaction in the formation of key c–c bonds .
Result of Action
The result of the action of “3-(2-nitro-1-phenylethyl)-1H-indole” is the generation of corresponding 3-(2-nitroalkyl)indoles in moderate to good yields (up to 87%) under the irradiation of visible light .
Action Environment
The action of “3-(2-nitro-1-phenylethyl)-1H-indole” is influenced by environmental factors such as the presence of a photosensitizer (rose bengal), the use of water as a reaction medium, and the irradiation of visible light . These factors contribute to the efficiency and stability of the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2-nitro-1-phenylethyl)-1H-indole involves the Friedel–Crafts alkylation of indoles with nitroalkenes. This reaction can be mediated by visible light using rose bengal as a photosensitizer in an environmentally benign water medium . The reaction proceeds smoothly under visible light irradiation, yielding the desired product in moderate to good yields.
Another method involves a one-pot synthesis from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives. This method utilizes palladium on carbon (Pd/C) as a catalyst and ethylene as a hydrogen donor . The reaction conditions include the use of ethanol and dimethylformamide (DMF) as solvents, and the reaction is carried out at room temperature for 48 hours.
Industrial Production Methods
Industrial production methods for 3-(2-nitro-1-phenylethyl)-1H-indole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-(2-nitro-1-phenylethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Reduction: The major product formed from the reduction of 3-(2-nitro-1-phenylethyl)-1H-indole is 3-(2-amino-1-phenylethyl)-1H-indole.
Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced to the indole ring.
類似化合物との比較
Similar Compounds
3-(2-nitro-1-phenylethyl)-1H-indole: Unique for its specific nitro and phenylethyl substituents.
3-(2-nitro-1-phenylethyl)-1H-indole derivatives: Compounds with similar structures but different substituents on the indole ring or phenylethyl group.
Uniqueness
3-(2-nitro-1-phenylethyl)-1H-indole is unique due to its specific combination of a nitro group and a phenylethyl group attached to the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(2-nitro-1-phenylethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-18(20)11-15(12-6-2-1-3-7-12)14-10-17-16-9-5-4-8-13(14)16/h1-10,15,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQBCZPFTAELGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372391 | |
| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51626-47-2 | |
| Record name | 3-(2-nitro-1-phenylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)

